N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a pyrrolidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Thiophene Sulfonyl Group: The thiophene ring is functionalized with a sulfonyl chloride group, which is then reacted with the benzimidazole derivative.
Coupling with Pyrrolidine Carboxamide: The final step involves the coupling of the intermediate with pyrrolidine-2-carboxylic acid or its derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions would yield various substituted derivatives.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene sulfonyl group may enhance binding affinity and specificity, while the pyrrolidine carboxamide group can improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)furan-2-carboxamide
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials with specific functionalities.
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against specific targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : C23H18ClN3O3S
- Molecular Weight : 447.92 g/mol
- Key Functional Groups : Benzimidazole, thiophene sulfonamide, and pyrrolidine carboxamide.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
15o | HCT116 | 2.09 | Non-competitive α-glucosidase inhibitor |
22d | HCT116 | 0.71 | Allosteric site binding |
These compounds were found to inhibit cancer cell proliferation effectively, with mechanisms involving non-competitive inhibition of key metabolic enzymes such as α-glucosidase .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to metabolic pathways. Notably, it was shown to act as a non-competitive inhibitor of α-glucosidase, which is crucial for carbohydrate metabolism:
- Kinetic Studies : Fluorescence quenching experiments confirmed direct binding to the enzyme.
- Molecular Docking : Studies indicated that the compound binds at the allosteric site, suggesting a novel mechanism of action that could lead to fewer side effects compared to traditional inhibitors .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Activity : Compounds derived from benzimidazole demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited a minimum inhibitory concentration (MIC) of 1.27 µM against Staphylococcus aureus .
- Antifungal Activity : The antifungal potential of similar benzimidazole derivatives was evaluated, revealing effective inhibition against common fungal strains .
- In Vivo Studies : In animal models, one compound showed significant hypoglycemic activity comparable to acarbose, suggesting potential applications in diabetes management .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S2/c23-19-11-12-20(31-19)32(29,30)27-13-3-6-18(27)22(28)24-15-9-7-14(8-10-15)21-25-16-4-1-2-5-17(16)26-21/h1-2,4-5,7-12,18H,3,6,13H2,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPJEOHIWBZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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